3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Overview
Description
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C8H11ClO. It is a chlorinated derivative of 2-cyclohexen-1-one, characterized by the presence of a chlorine atom at the third position and two methyl groups at the fifth position of the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one can be synthesized through several methods. One common method involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with oxalyl chloride. The reaction proceeds under controlled conditions, typically in the presence of a base such as pyridine, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as chlorination, purification, and distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Corresponding substituted cyclohexenones.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes
Scientific Research Applications
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-cyclohexen-1-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2-cyclohexen-1-one: Lacks the methyl groups, affecting its steric properties and reactivity.
5,5-Dimethyl-3-chlorocyclohex-2-enone: Similar structure but may have different reactivity due to positional isomerism
Uniqueness
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is unique due to the combination of its chlorine atom and two methyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
3-chloro-5,5-dimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYTYJGMJDIKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169966 | |
Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17530-69-7 | |
Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E73W928G5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe a synthetic route to produce 2,3,6,7,8,9-hexahydro-8,8-dimethyl-5-phenyl-1H-benzo[b][1,4]diazepin-6-one using 3-Chloro-5,5-dimethylcyclohex-2-enone as an intermediate?
A1: Yes, research indicates that reacting 3-Chloro-5,5-dimethylcyclohex-2-enone with benzoyl chloride can yield 2-benzoyl-3-chloro-5,5-dimethylcyclohex-2-enone. This compound, when subsequently reacted with ethane-1,2-diamine, produces the desired 2,3,6,7,8,9-hexahydro-8,8-dimethyl-5-phenyl-1H-benzo[b][1,4]diazepin-6-one []. This synthetic pathway highlights the role of 3-Chloro-5,5-dimethylcyclohex-2-enone as a valuable building block in organic synthesis.
Q2: How is 3-Chloro-5,5-dimethylcyclohex-2-enone formed during the synthesis of 2,3,6,7,8,9-hexahydro-8,8-dimethyl-5-phenyl-1H-benzo[b][1,4]diazepin-6-one?
A2: The research paper describes that treating compound 2, an ethane-1,2-diamine derivative, with phosphoryl chloride leads to the formation of two major products: 3-Chloro-5,5-dimethylcyclohex-2-enone and 1-(5,5-dimethyl-3-oxocyclohex-1-enyl)-4,5-dihydro-2-phenylimidazole []. The exact mechanism and the role of phosphoryl chloride in this transformation are not fully elaborated in the provided abstract.
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